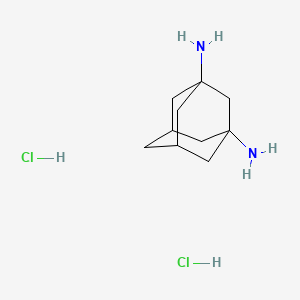

Adamantane-1,3-diamine dihydrochloride

Overview

Description

Synthesis Analysis

The synthesis of adamantane derivatives is a multi-step process involving various chemical reactions. For instance, a new adamantane-based dietheramine was prepared from chloro displacement and subsequent catalytic reduction . Another synthesis method involves the Ritter reaction, hydrolysis, neutralization, and reduction steps to produce 3-amino-1-adamantanemethanol . Additionally, Lewis acid-catalyzed electrophilic cyclization has been used to prepare 1,3-difunctionalized adamantane derivatives . These methods highlight the versatility of adamantane chemistry and the potential pathways that could be adapted for the synthesis of adamantane-1,3-diamine dihydrochloride.

Molecular Structure Analysis

The molecular structure of adamantane derivatives is characterized by the adamantane core, which consists of three fused cyclohexane rings in a chair conformation. This core structure imparts significant stability and influences the overall properties of the derivatives. For example, the molecular conformation of certain thioureas derived from adamantane is stabilized by intramolecular hydrogen bonding . The adaptability of the adamantane molecule to conform to the requirements of assembling partners is also notable, as seen in the case of 1,3-bis[(pyrid-2-ylamino)carbonyl]adamantane .

Chemical Reactions Analysis

Adamantane derivatives participate in a variety of chemical reactions. The coupling reactions of bromo-biadamantane with sodium or magnesium lead to the formation of tetramers . The Lewis acid-catalyzed reactions allow for the functionalization of the adamantane core at specific positions . These reactions demonstrate the reactivity of adamantane derivatives and suggest that adamantane-1,3-diamine dihydrochloride could also be involved in similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of adamantane derivatives are influenced by the adamantane core and the functional groups attached to it. Polyimides with the adamantane-2,2-diyl unit exhibit high glass-transition temperatures and thermal stability, with decomposition temperatures above 500 °C . The solubility of adamantane derivatives can vary, with some showing good solubility in organic solvents . The vibrational properties of adamantane-based thioureas have been studied using FTIR and FT-Raman spectroscopy, complemented by quantum chemical calculations . These properties are crucial for understanding the behavior of adamantane-1,3-diamine dihydrochloride in various environments and applications.

Scientific Research Applications

Polyimide Synthesis

Adamantane-1,3-diamine dihydrochloride plays a crucial role in the synthesis of colorless polyimides. These polyimides demonstrate high glass transition temperatures, excellent optical transparency, and optimal thermal and mechanical properties. These features make adamantane-containing polyimides promising candidates for various optical and optoelectronic applications (Miao et al., 2020).

Stereochemistry Research

This compound is instrumental in understanding the stereochemistry of adamantane salts. Research into bisprimary, bistertiary, and bisquaternary adamantane-2,6-diammonium salts explores transannular interactions and stereoisomerism, contributing significantly to stereochemistry (Glaser et al., 2011).

Molecular Recognition Studies

Adamantane-1,3-diamine dihydrochloride is used in molecular recognition studies. For example, it has been demonstrated as an assembler of one-dimensional motifs, showing adaptability in hydrogen-bonding to form infinite zig-zag ribbons, showcasing its versatility in molecular assembly (Karle et al., 1997).

Catalysis Research

In catalysis, this compound is used in copper(I) complex-catalyzed N,N’-diarylation studies. These studies are important for understanding how adamantane-based diamines react with aryl iodides, contributing to advancements in organic synthesis techniques (Panchenko et al., 2016).

Polymer Synthesis

The synthesis and characterization of adamantane-containing poly(enaminonitriles) involve adamantane-1,3-diamine dihydrochloride. These polymers demonstrate good solubility and thermal stability, which are crucial for their application in various industrial fields (Han & Moore, 2009).

Adamantane Derivatives in Clinical Practice

Although slightly off-topic, it is interesting to note the broad application of adamantane derivatives in clinical practice, highlighting the significance of adamantane-related research in pharmaceutical development (Spilovska et al., 2016).

Safety And Hazards

The safety information for adamantane-1,3-diamine dihydrochloride includes hazard statements H302-H315-H319-H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

The adamantane moiety, which is part of adamantane-1,3-diamine dihydrochloride, is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies . The results reported encourage the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application .

properties

IUPAC Name |

adamantane-1,3-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2.2ClH/c11-9-2-7-1-8(4-9)5-10(12,3-7)6-9;;/h7-8H,1-6,11-12H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFXXSCYTYFTSNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40181140 | |

| Record name | Tricyclo(3.3.1.1(sup 3,7))decane-1,3-diamine, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40181140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Adamantane-1,3-diamine dihydrochloride | |

CAS RN |

26562-81-2 | |

| Record name | Tricyclo(3.3.1.1(sup 3,7))decane-1,3-diamine, dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026562812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tricyclo(3.3.1.1(sup 3,7))decane-1,3-diamine, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40181140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adamantane-1,3-diamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

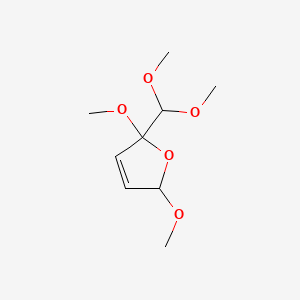

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Bis[3-(dimethylamino)propyl]urea](/img/structure/B1330001.png)